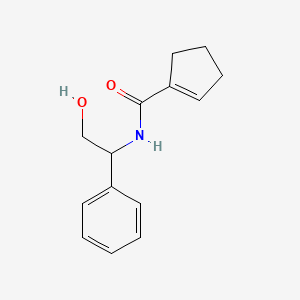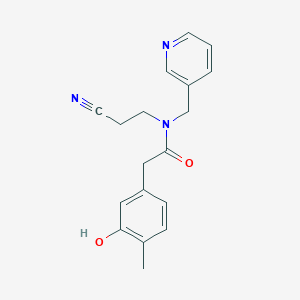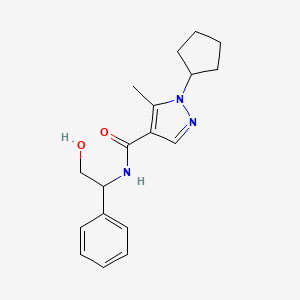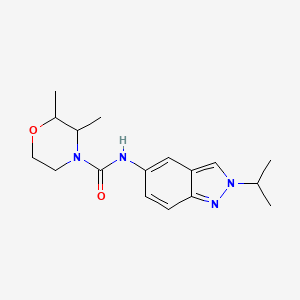
N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide, also known as PACAP-27, is a neuropeptide that is involved in various physiological functions. It was first isolated from the hypothalamus and has been found to be present in various tissues, including the brain, adrenal gland, and pancreas. The purpose of
作用机制
The mechanism of action of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide involves the activation of three different receptors: PAC1, VPAC1, and VPAC2. These receptors are G protein-coupled receptors that are widely expressed in the nervous system. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. It has also been found to have neuroprotective effects, protecting neurons from various insults, including ischemia, oxidative stress, and excitotoxicity. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide in lab experiments is its specificity for the PAC1, VPAC1, and VPAC2 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. Additionally, this compound is a relatively stable peptide that can be easily synthesized and purified. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in some studies.
未来方向
There are many future directions for the study of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide. One area of research is the development of PAC1, VPAC1, and VPAC2 receptor agonists and antagonists for the treatment of various neurological disorders. Additionally, the role of this compound in the regulation of energy metabolism and obesity is an area of active research. Finally, the use of this compound as a diagnostic and prognostic marker for various diseases is an area of interest.
Conclusion
In conclusion, this compound is a neuropeptide that has a wide range of effects on the nervous system and various physiological functions. Its mechanism of action involves the activation of three different receptors, and it has been found to have neuroprotective, anti-inflammatory, and hormone-regulating effects. While there are some limitations to using this compound in lab experiments, there are many future directions for the study of this neuropeptide.
合成方法
The synthesis of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide has been extensively studied for its role in various physiological functions, including neurotransmission, neuroprotection, and neuroendocrine regulation. It has been found to have a wide range of effects on the nervous system, including the regulation of neuronal excitability, synaptic plasticity, and neurotransmitter release.
属性
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-10-13(11-6-2-1-3-7-11)15-14(17)12-8-4-5-9-12/h1-3,6-8,13,16H,4-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFISZVXXZDRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)


![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)